3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and industrial chemistry
Mechanism of Action
The mechanism by which 3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
1,2,4-Thiadiazole: A simpler structure with similar sulfur and nitrogen atoms.
1,3,4-Thiadiazole: Another isomer with different positioning of the nitrogen atoms.
Triazolo[1,5-a]pyrimidine: A related compound with a different ring structure.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H3Cl3N6S2 |
---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
3-(4-methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H3Cl3N6S2/c1-2-3(18-15-11-2)4-12-13-6-16(4)14-5(17-6)7(8,9)10/h1H3 |
InChI Key |
CKFAIRWSBXJUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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